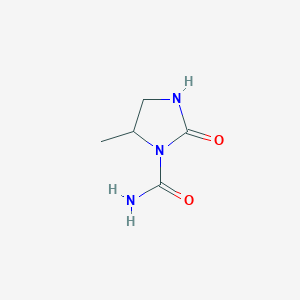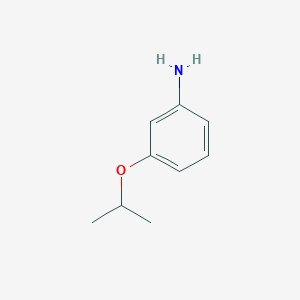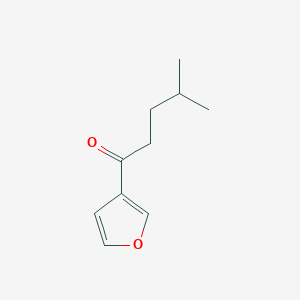
Perilla ketone
Overview
Description
Perilla ketone is a compound found in the essential oil of Perilla frutescens, a plant commonly known as perilla or Korean perilla. It has been identified as a potent pulmonary edemagenic agent, which means it can cause fluid accumulation in the lungs of laboratory animals and livestock. This property of this compound has been linked to the adverse effects observed in grazing cattle that consume the plant. The compound's presence in perilla, which is used in oriental foods and medicinal preparations, raises concerns about potential hazards to human health .
Synthesis Analysis
While the papers provided do not detail the synthesis of this compound, its natural occurrence in the essential oil of Perilla frutescens suggests that it is biosynthesized by the plant. The extraction methods such as solvent-assisted flavor evaporation (SAFE), liquid-liquid continuous extraction (LLCE), and hydrodistillation (HD) are used to obtain the volatile compounds, including this compound, from the plant material .
Molecular Structure Analysis
This compound, also known as 1-(3-furyl)-4-methyl-1-pentanone, is a volatile compound that is the most abundant in the essential oil of Korean perilla leaf. Its molecular structure includes a furan ring, which is likely responsible for its characteristic aroma and biological activity .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving this compound. However, the compound's reactivity can be inferred from its functional groups. The ketone group may undergo reactions typical for carbonyl compounds, such as nucleophilic addition or reduction. The furan ring may participate in electrophilic aromatic substitution reactions, given its aromatic nature .
Physical and Chemical Properties Analysis
This compound is a volatile compound, which is indicative of its low boiling point and high vapor pressure. It is the primary volatile component in Korean perilla leaf, comprising up to 95% of the volatile compounds obtained from different extraction methods. The compound's volatility is utilized in aroma analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) .
Relevant Case Studies
Several studies have highlighted the biological effects of this compound. For instance, it has been shown to cause increased microvascular permeability and pulmonary edema in animals . In vitro studies have demonstrated that this compound can rapidly and reversibly increase the permeability of endothelial cell monolayers, suggesting a direct effect on endothelial cells . Additionally, this compound has been used as a model to study equine restrictive lung disease, as it produces a restrictive disease without a significant obstructive component in ponies .
In terms of beneficial effects, perilla oil, which contains this compound, has been shown to regulate intestinal microbiota and alleviate insulin resistance through the PI3K/AKT signaling pathway in type-2 diabetic mice . However, due to the presence of this compound, certain genotypes of Perilla frutescens are not suitable for consumption, while others that are free of the toxin are considered rich sources of natural antioxidants .
Scientific Research Applications
Perillaketone has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
Perillaketone exerts its effects through several molecular targets and pathways. It can undergo epoxidation or hydroxylation under the action of the CYP4B1 enzyme, leading to the formation of reactive metabolites . These metabolites can interact with cellular components, increasing pulmonary microvascular permeability and inducing toxicity . The exact mechanism of action may vary depending on the specific biological context.
Safety and Hazards
Perilla ketone is present in the leaves and seeds of purple mint (Perilla frutescens), which is toxic to some animals . When cattle and horses consume purple mint when grazing in fields in which it grows, the this compound causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .
Future Directions
Recent studies have shown that perilla ketone has promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities and can be used to combat toxicity from immunotherapy . Therefore, the multitude of pharmacological activities and effects demonstrate the broad research potential of this compound .
Biochemical Analysis
Biochemical Properties
Perilla ketone interacts with various enzymes and proteins. For instance, it has been found to interact with a novel double bond reductase (PfDBRs), which are members of the NADPH-dependent, medium-chain dehydrogenase/reductase (MDR) superfamily . PfDBRs catalyze the conversion of isoegoma ketone and egoma ketone into this compound in in vitro enzymatic assays .
Cellular Effects
This compound has been shown to have promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities . It can be used to combat toxicity from immunotherapy . When cattle and horses consume purple mint when grazing in fields in which it grows, the this compound causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the CYP4B1 enzyme. The difference in the mechanism of CYP4B1 enzyme action on this compound and on 4-ipomeanol may explain why this compound has a greater ability to induce apoptosis than the positive control drug, 4-ipomeanol .
Temporal Effects in Laboratory Settings
Early studies on this compound focused on the toxicity of this compound in animals; specifically, this compound induces interstitial pneumonia, severe respiratory distress, and death in animals, such as cattle and sheep .
Dosage Effects in Animal Models
This compound, from the essential oil of Perilla frutescens, is a pulmonary edemagenic agent for laboratory animals and livestock, when they take a high amount of P. frutescens .
Metabolic Pathways
This compound is involved in several metabolic pathways. Based on transcriptome data, several genes and transcription factors were predicted to be associated with monoterpenoid biosynthesis, and their expression profiles were positively correlated with variations in this compound abundance, suggesting their potential functions in this compound biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perillaketone was first synthesized in 1957 by Matsuura from 3-furoyl chloride and an organocadmium compound similar to the Gilman reagent made from an isoamyl Grignard reagent and cadmium chloride . Another method involves the Stille reaction, where a 3-furyl-organotin compound reacts with isocaproyl chloride in tetrahydrofuran solvent, yielding perillaketone in 74% yield .
Industrial Production Methods
While specific industrial production methods for perillaketone are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The Stille reaction, in particular, is a versatile method that can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Perillaketone undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be epoxidized.
Reduction: The ketone functional group can be reduced to an alcohol.
Substitution: The furan ring can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Epoxidation of the furan ring can be achieved using peracids or hydrogen peroxide.
Reduction: Reduction of the ketone group can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions on the furan ring can be performed using electrophiles under acidic or basic conditions.
Major Products Formed
Epoxidation: Epoxy derivatives of perillaketone.
Reduction: Alcohol derivatives of perillaketone.
Substitution: Various substituted furan derivatives.
Comparison with Similar Compounds
Similar Compounds
Isoegomaketone: Another compound found in Perilla frutescens with similar chemical structure and properties.
Egoma ketone: A related compound with similar biosynthetic pathways.
Pulegone: A monoterpene ketone with similar functional groups.
Uniqueness
Perillaketone is unique due to its specific combination of a furan ring and a six-carbon side chain with a ketone functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
properties
IUPAC Name |
1-(furan-3-yl)-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHLZMUFIYAEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203828 | |
| Record name | Perilla ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
223.00 to 225.00 °C. @ 760.00 mm Hg | |
| Record name | Perilla ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
553-84-4 | |
| Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perilla ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perilla ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perilla ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERILLA KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perilla ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Perilla ketone increases pulmonary microvascular permeability, leading to protein-rich fluid leakage into lung tissues. [, , ] This results in pulmonary edema, compromised gas exchange, and respiratory distress. [, , , ] The exact mechanism of action at the cellular level remains unclear, but evidence suggests direct damage to microvascular endothelial cells and Type I pneumocytes. [, ]
A: this compound exposure leads to an influx of neutrophils into the lungs and increased levels of proinflammatory cytokines. [, ] Histological examinations reveal a marked proliferation of Type II pneumocytes in the lungs of affected animals. []
ANone: this compound (1-(3-furyl)-4-methylpentan-1-one) is a 3-acylfuran. It consists of a furan ring substituted at the 3-position with an isoamyl ketone group.
ANone: The molecular formula of this compound is C10H14O2, and its molecular weight is 166.22 g/mol.
ANone: This specific aspect is not addressed in the provided research papers.
ANone: This aspect is not covered in the provided research papers.
ANone: No computational studies or QSAR models related to this compound are discussed in the provided research papers.
A: Research suggests that bulky substituents on the furan ring can decrease the toxicity of 3-furyl ketones. For example, compounds like 3-furylphenyl ketone, 3-furylphenethyl ketone, and 1-3-furyl-4,4-dimethylpentan-1-one exhibited reduced toxicity compared to this compound in mice. [] This suggests steric hindrance of bioactivation or alternative metabolic pathways might play a role. []
ANone: Information regarding specific formulation strategies or stability studies is not available in the provided research papers.
ANone: The provided research articles do not specifically discuss SHE regulations for this compound.
A: Various animal models, including sheep, mice, hamsters, rabbits, dogs, and pigs, have been utilized to investigate this compound toxicity. [, , , , , ] Sheep models have been particularly valuable in studying this compound-induced pulmonary edema, mimicking aspects of Acute Respiratory Distress Syndrome (ARDS) in humans. [, , ]
A: Yes, in vitro studies using bovine aortic endothelial cells demonstrated that this compound directly increases endothelial cell monolayer permeability, suggesting a direct effect on endothelial cells. []
ANone: Information on resistance or cross-resistance mechanisms related to this compound is not found in the provided research papers.
A: this compound is a potent lung toxin in several animal species, causing acute pulmonary edema, emphysema, and respiratory distress. [, , , , , , ]
ANone: The provided research articles do not discuss drug delivery or targeting strategies for this compound.
ANone: Researchers have employed various techniques for this compound analysis, including:
- High-speed countercurrent chromatography (HSCCC): For preparative separation and purification of this compound from plant material. []
- Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification of this compound in plant extracts and essential oils. [, , , , , , ]
- High-performance liquid chromatography (HPLC): Used to determine this compound concentrations in plant material, particularly to study the variation in content across different parts and growth stages. []
ANone: The provided research papers primarily focus on this compound toxicity in animals and do not offer information regarding its environmental impact or degradation pathways.
ANone: This aspect is not explored in detail in the provided research papers.
ANone: Specific details regarding analytical method validation for this compound are not provided in the research papers.
ANone: The provided research papers do not focus on quality control and assurance measures for this compound.
ANone: The potential immunogenicity of this compound is not discussed in the provided research papers.
ANone: Information on this compound's interactions with drug transporters is not available in the provided research.
A: While some research suggests a potential role for cytochrome P450 enzymes in this compound bioactivation, findings are not conclusive. [, ] For example, in vitro studies with bovine aortic endothelial cells showed that the cytochrome P450 inhibitor ketoconazole did not prevent the permeability-increasing effects of this compound, suggesting alternative mechanisms might be involved. []
ANone: The provided research primarily focuses on this compound toxicity and does not provide specific information regarding its biocompatibility or biodegradability.
ANone: The research papers do not directly compare this compound to alternative compounds or discuss substitutes.
ANone: This aspect is not addressed in the provided research papers.
ANone: The provided research papers do not specifically discuss research infrastructure or resources dedicated to this compound.
A: this compound was identified as a potent lung toxin in the 1970s. Early research linked this compound to atypical interstitial pneumonia in livestock consuming Perilla frutescens. [, ]
ANone: Understanding this compound toxicity contributes to:
- Veterinary medicine: Identifying and managing this compound poisoning in livestock. [, , , ]
- Human health: Assessing potential risks associated with this compound exposure through dietary sources and traditional medicine. []
- Pulmonary research: this compound serves as a valuable tool in animal models for investigating the mechanisms of acute lung injury and pulmonary edema. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

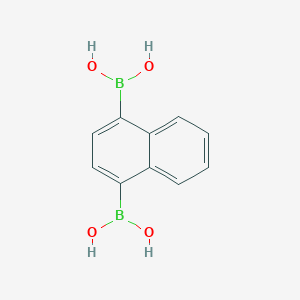





![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)



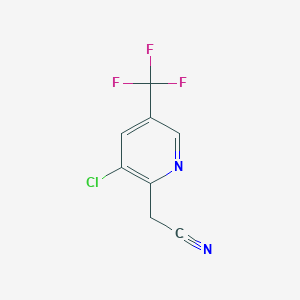
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
